AMMONIUM CHLORIDE-D4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

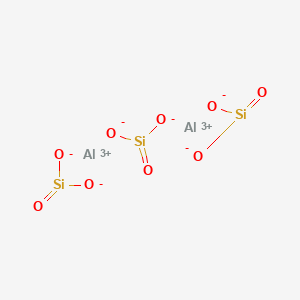

Cerium's incorporation into aluminium alloys can be achieved through various methods. One common approach is the hydrothermal synthesis of cerium aluminophosphate molecular sieve, starting from aluminium hydroxide, phosphoric acid, hydrated cerium chloride, and water. This process leads to materials with a tetrahedral framework of aluminium and phosphorus, incorporating Ce(III) ions without changing the structure but increasing surface area and acidity (Araújo et al., 1997).

Molecular Structure Analysis

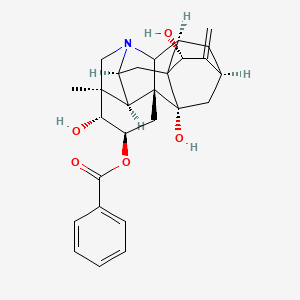

The molecular structure of aluminium cerium compounds often involves complex interactions between cerium, aluminium, and oxygen. For instance, interaction studies using photoelectron spectroscopy on model systems have shown that aluminium immediately oxidizes upon contact with cerium oxide, leading to the formation of mixed oxides where cerium is present as Ce3+. This interaction suggests the formation of compounds such as cerium aluminate (CeAlO3), mixed with Al2O3 or Ce2O3 (Skála et al., 2011).

Chemical Reactions and Properties

Cerium plays a significant role in aluminium alloys, acting as a grain refiner, eutectic modifier, and improving the alloy's strength and thermal stability. It helps in the formation of stable, high-melting-point compounds and serves as a de-gasifying and de-slagging agent through its reaction with gas and liquid impurities. This multifaceted role highlights cerium's importance in enhancing the properties of aluminium alloys for various applications (Czerwinski, 2019).

Physical Properties Analysis

The physical properties of aluminium cerium trioxide and related compounds are significantly influenced by the presence of cerium. For example, aluminium-cerium alloys have shown improved high-temperature performance compared to commercial aluminium casting alloys, demonstrating the potential of cerium as an alloy additive to enhance mechanical properties and corrosion resistance at elevated temperatures (Weiss, 2019).

科学的研究の応用

-

Buffer Solutions in Biochemical Reactions

- Application : Ammonium Chloride is commonly used in buffer solutions to maintain a constant pH. This is important for many biochemical reactions, which are sensitive to changes in pH .

- Method : The compound is added to the solution to control the pH, ensuring that it remains constant and within the optimal range for the biochemical reaction .

- Results : The use of Ammonium Chloride as a buffer helps in maintaining the efficiency and accuracy of biochemical reactions .

-

Protein Purification

- Application : Ammonium Chloride can be used to precipitate proteins from solution. This is a helpful technique for purifying proteins from other cellular components .

- Method : The compound is added to the solution containing the proteins. It changes the solubility of the proteins, causing them to precipitate out of the solution .

- Results : This method allows for the isolation and purification of proteins, which can then be used for further study or application .

-

Cooling Baths

- Application : Ammonium Chloride solutions can create low-temperature cooling baths. This is useful for cooling samples or reactions .

- Method : A solution of the compound is prepared and used as a bath to cool down samples or reactions .

- Results : This helps in controlling the temperature of the samples or reactions, which can be crucial for their success .

-

Fixative for Cells and Tissues

- Application : Ammonium Chloride can be a fixative for cells and tissues. This preserves the cells and tissues in their current state, making them easier to study .

- Method : The compound is applied to the cells or tissues, which helps to preserve their structure and prevent degradation .

- Results : This allows for the detailed study of the cells or tissues, which can provide valuable insights into their function and structure .

-

Media Component for Microorganism Growth

- Application : Ammonium Chloride can be used as a component of growth media for bacteria and yeast. This provides the microorganisms with a source of nitrogen, which is essential for their growth .

- Method : The compound is added to the growth media, providing a source of nitrogen for the microorganisms .

- Results : This helps in promoting the growth of the microorganisms, which can be important for various applications, including research and industrial processes .

-

Cleaning Glassware

- Application : Ammonium Chloride can be used to clean glassware contaminated with heavy metals .

- Method : A solution of the compound is used to clean the glassware, helping to remove any heavy metal contaminants .

- Results : This ensures that the glassware is clean and free from contaminants, which can be crucial for the success of subsequent experiments .

-

Textile Industry

-

Metalworking Industry

-

Pharmaceutical Sector

-

Food Industry

-

DNA Sequencing

- Application : Ammonium Chloride is often used as a buffer solution in labs, particularly in the preparation of biological samples for downstream applications, including DNA sequencing .

- Method : The compound is added to the solution to control the pH, ensuring that it remains constant and within the optimal range for the DNA sequencing process .

- Results : This helps in maintaining the efficiency and accuracy of DNA sequencing .

-

Renal Systems

-

Dehydrating Samples

- Application : Ammonium Chloride is used to dehydrate samples before they are analysed using microscopy or other techniques .

- Method : The compound is applied to the sample, which helps to remove any water content .

- Results : This allows for a more accurate analysis of the sample under the microscope .

-

Calibrating pH Meters

-

Fire Retardant

-

Soldering and Tinning

-

Acid-Base Balance in Renal Systems

-

Chemistry Education

- Application : Ammonium Chloride plays a critical role in the academic world as a common reagent in fundamental chemistry experiments, helping students gain an understanding of chemical reactions, salts, and ionic compounds .

- Method : The compound is used in various chemistry experiments to demonstrate different chemical concepts .

- Results : This helps in enhancing students’ understanding of chemistry .

Safety And Hazards

特性

CAS番号 |

12015-14-4 |

|---|---|

製品名 |

AMMONIUM CHLORIDE-D4 |

分子式 |

ClD4N |

分子量 |

57.52 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate](/img/structure/B1143368.png)